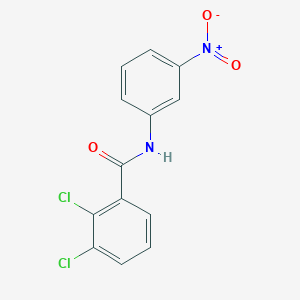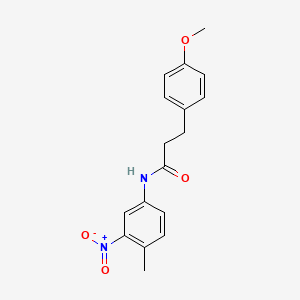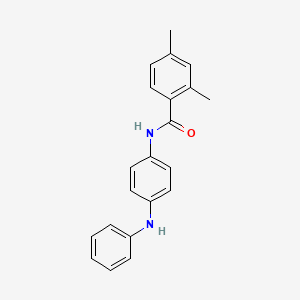
N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research for its unique properties. DMNQ belongs to the class of naphthoquinone compounds and has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
作用機序
N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide acts as an electron acceptor and can undergo one-electron reduction to form a semiquinone radical. The semiquinone radical can then undergo further reduction to form a hydroquinone or can be oxidized back to N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS). The ROS generated by N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide can cause damage to cellular components such as DNA, proteins, and lipids.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has been shown to have a variety of biochemical and physiological effects. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has been shown to induce apoptosis in cancer cells by generating ROS and causing DNA damage. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has also been shown to inhibit the growth of bacteria and fungi by disrupting their redox balance. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
実験室実験の利点と制限
N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has a high redox potential and can act as a potent electron acceptor. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has been extensively studied and its properties are well characterized. However, N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide also has some limitations for lab experiments. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide can generate ROS and cause oxidative stress, which can be detrimental to cells and tissues. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide can also be toxic at high concentrations.
将来の方向性
There are several future directions for the study of N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has potential applications in the development of new drugs for the treatment of cancer and infectious diseases. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide can also be used as a probe to study the redox properties of various enzymes and proteins. Further studies are needed to elucidate the mechanism of action of N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide and its effects on cellular signaling pathways. The development of new synthetic methods for N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide and its derivatives can also lead to the discovery of new compounds with unique properties.
合成法
N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide can be synthesized from 3,5-dimethylphenylamine and 2-naphthoic acid through a condensation reaction. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then treated with methanol under acidic conditions to obtain N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide.
科学的研究の応用
N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has been widely used in scientific research for its unique redox properties. It acts as a potent electron acceptor and can undergo one-electron reduction to form a semiquinone radical. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has been used as an electron acceptor in a variety of biological and biochemical systems, including photosynthesis, respiration, and oxidative stress. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has also been used as a probe to study the redox properties of various enzymes and proteins.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-13-8-14(2)10-17(9-13)21-20(22)18-11-15-6-4-5-7-16(15)12-19(18)23-3/h4-12H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMKTUHSECKRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5715761.png)

![2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5715771.png)


![5-[(4-isopropylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5715807.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B5715835.png)
